molecular formula C12H21F3N2O3 B1404536 tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate CAS No. 1701505-88-5

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

Cat. No.: B1404536
CAS No.: 1701505-88-5
M. Wt: 298.3 g/mol
InChI Key: XBKVJYQPAPIZEZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate: is a chemical compound with the empirical formula C12H21F3N2O3 and a molecular weight of 298.30 g/mol This compound is known for its unique structure, which includes a piperazine ring substituted with a trifluorohydroxypropyl group and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluorohydroxypropyl group can interact with enzymes and receptors, potentially leading to modulation of their activity. The piperazine ring can also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is a synthetic compound with the molecular formula C12H21F3N2O3 and a molecular weight of 298.30 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1701505-88-5
  • Molecular Weight : 298.30 g/mol
  • Empirical Formula : C12H21F3N2O3

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The trifluorohydroxypropyl group enhances lipophilicity and may influence binding affinity to target proteins. The piperazine ring is known for its role in modulating receptor activity and enzyme interactions.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes. For instance, studies have shown that compounds with similar piperazine structures can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission processes. The inhibitory activities are often quantified using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%:

CompoundIC50 (µM)Target Enzyme
This compoundTBDTBD
Tacrine0.5AChE
BNPP1.80CES

Note: Specific IC50 values for this compound are yet to be determined in available literature.

Antioxidant Activity

In related studies on similar compounds, antioxidant properties have been observed through various assays such as ABTS and FRAP. These assays measure the ability of compounds to scavenge free radicals and prevent oxidative stress.

Study on Enzyme Inhibition

A study published in Molecules evaluated several piperazine derivatives for their AChE inhibition capabilities. Although specific data on this compound was not detailed, the findings suggest that modifications in the piperazine structure can significantly enhance inhibitory potency against cholinesterases .

Development of Multifunctional Agents

Another research article highlighted the development of multifunctional agents based on piperazine derivatives that demonstrated high antioxidant activity alongside enzyme inhibition . This indicates the potential for this compound to serve dual roles in therapeutic applications.

Applications in Drug Development

The compound is being investigated as a pharmaceutical intermediate due to its unique structural features that allow for further modifications leading to novel drug candidates. Its potential use in treating neurodegenerative diseases through cholinesterase inhibition is particularly noteworthy.

Properties

IUPAC Name

tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKVJYQPAPIZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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